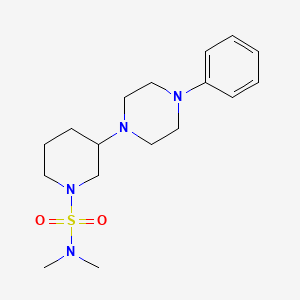
N-(4-acetylphenyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, commonly known as ANI, is a chemical compound that has gained significant attention in the scientific community. ANI is a potent inhibitor of protein synthesis and has been used extensively in research to study the mechanisms of protein synthesis and its regulation.
Wirkmechanismus
ANI binds to the A-site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis has been used to study the regulation of protein synthesis in various cellular processes, including cell growth, differentiation, and apoptosis. ANI has been shown to selectively inhibit the synthesis of certain proteins, making it a useful tool for studying the regulation of specific proteins.
Biochemical and Physiological Effects:
ANI has been shown to have a potent inhibitory effect on protein synthesis, which has been used to study the regulation of protein synthesis in various cellular processes. ANI has also been shown to have an effect on the phosphorylation of eIF2α, a protein involved in the regulation of protein synthesis. ANI has been shown to induce the phosphorylation of eIF2α, which is thought to be a mechanism for the selective inhibition of protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
ANI has several advantages for use in lab experiments. It is a potent inhibitor of protein synthesis and has been shown to selectively inhibit the synthesis of certain proteins, making it a useful tool for studying the regulation of specific proteins. ANI is also relatively easy to synthesize, with a high yield of approximately 80%. However, ANI has some limitations for use in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for ANI research. One area of research is the development of new analogs of ANI with improved selectivity and potency. Another area of research is the study of the effects of ANI on other cellular processes, such as autophagy and the unfolded protein response. Additionally, the use of ANI in combination with other inhibitors of protein synthesis may provide new insights into the regulation of protein synthesis in various cellular processes.
Synthesemethoden
The synthesis of ANI involves the reaction of 4-acetylphenylamine with 5-nitroisatin in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields ANI as a yellow solid with a high yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
ANI has been used extensively in research to study the mechanisms of protein synthesis and its regulation. ANI inhibits protein synthesis by binding to the A-site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis has been used to study the regulation of protein synthesis in various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c1-13(27)14-2-6-16(7-3-14)24-21(28)15-4-8-17(9-5-15)25-22(29)19-11-10-18(26(31)32)12-20(19)23(25)30/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXNOLWCDIZHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)
![N-(3,4-difluorophenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6099936.png)


![2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)

![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
![3-{[(3-methoxy-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6099968.png)